molecular formula C19H17F3N2O5 B2593353 methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate CAS No. 341966-20-9

methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate

Cat. No. B2593353
CAS RN: 341966-20-9
M. Wt: 410.349
InChI Key: GWEQNQAFRFEXPS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a useful research compound. Its molecular formula is C19H17F3N2O5 and its molecular weight is 410.349. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

Synthesis and Crystal Structures of Pyran Derivatives Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, a compound structurally similar to the one inquired, demonstrates the formation of hydrogen-bonded dimers facilitated by N–H···O interactions, showcasing the compound's ability to form stable molecular structures. This characteristic is crucial in the development of complex molecules for various applications, ranging from material science to pharmaceuticals (Kranjc et al., 2012).

Heterocyclic Compound Synthesis The synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates via the ring opening of structurally related pyran carboxylates illustrates the chemical versatility and reactivity of pyran derivatives. Such reactions are fundamental in the creation of new molecules, potentially leading to the discovery of novel drugs or materials (Sahu et al., 2015).

Chemical Transformations and Biological Insights

Diastereoselective Synthesis for Heterocyclic Systems The transformation of methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate into novel heterocyclic systems through diastereoselective synthesis underlines the potential of pyran derivatives in generating structurally diverse and complex molecules. Such synthetic pathways are vital in drug discovery, where the structure-activity relationship plays a significant role (Uršič et al., 2009).

Cytotoxic Activity of Carboxamide Derivatives The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines from pyran derivatives and their potent cytotoxic activity against various cancer cell lines underscores the significance of these compounds in medicinal chemistry and cancer therapy (Deady et al., 2003).

properties

IUPAC Name

methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5/c1-24(2)8-7-15-13(17(26)28-3)10-14(18(27)29-15)23-16(25)11-5-4-6-12(9-11)19(20,21)22/h4-10H,1-3H3,(H,23,25)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEQNQAFRFEXPS-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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